molecular formula C18H15N5O3 B2712650 1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1206995-28-9

1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2712650
CAS No.: 1206995-28-9
M. Wt: 349.35
InChI Key: SYGWYDHDCLKMPW-UHFFFAOYSA-N
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Description

The compound 1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide is a chemical reagent of significant interest in medicinal chemistry and pharmacological research. It is structurally analogous to potent, novel inhibitors of the c-Jun N-terminal kinase 2 (JNK2), a key regulator of cellular stress and inflammatory responses . By targeting JNK2, this class of compounds acts on the JNK2-NF-κB/MAPK signaling pathway, which is critically involved in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This mechanism suggests substantial research value for investigating the pathophysiology and potential treatment strategies for complex inflammatory conditions, including acute lung injury (ALI) and sepsis . Furthermore, the structural motif of dihydropyridazine and pyridine carboxamide is recognized as a privileged scaffold in drug discovery, featured in compounds investigated for various therapeutic targets, including receptor tyrosine kinases like c-Met, which plays a pivotal role in oncogenesis . This reagent is intended for research purposes to further explore these biological pathways and develop novel therapeutic agents. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-(pyridine-3-carbonylamino)phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-23-16(24)9-8-15(22-23)18(26)21-14-7-3-2-6-13(14)20-17(25)12-5-4-10-19-11-12/h2-11H,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGWYDHDCLKMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of nicotinamide with a suitable pyridazine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridazine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nicotinamide moiety is known to interact with NAD+ dependent enzymes, influencing cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazinone Derivatives

Compound Name / ID R1 (1-position) R2 (Phenyl Substituent) R3 (Amide Group) Key Features
Target Compound Methyl 2-(Pyridine-3-amido)phenyl Carboxamide Pyridine-3-amido enhances H-bonding
Compound 5 Benzyl 3-(Cyclopropylcarbamoyl)phenyl Cyclopropylcarbamoyl Cyclopropyl improves metabolic stability
Compound 9 Benzyl 3-(Cyclopropylcarbamoyl)-4-fluorophenyl Cyclopropylcarbamoyl Fluorine increases lipophilicity
Compound 19 4-Methoxybenzyl 4-Fluoro-3-(trans-3-methoxycyclobutyl) trans-3-Methoxycyclobutyl Methoxycyclobutyl enhances selectivity
N-(3,4-Dimethylphenyl)-6-oxo-... - 3,4-Dimethylphenyl Carboxamide Simpler substituent, reduced potency
6-Oxo-N′-[(E)-phenylmethylene]-... - Benzylidene-hydrazide Hydrazide Altered mechanism of action

Key Insights :

Substituent Effects on Activity: The pyridine-3-amido group in the target compound may enhance binding to proteasome targets via π-π stacking or hydrogen bonding, compared to cyclopropyl (Compound 5) or methoxycyclobutyl (Compound 19) groups .

Synthetic Accessibility :

  • Compounds with benzyl groups (e.g., Compounds 5, 9) are synthesized via T3P-mediated coupling, yielding 22–90% after chromatography . The target compound likely requires similar conditions but may face challenges in purifying the pyridine-3-amido substituent.

Hydrazide derivatives (e.g., ) exhibit distinct reactivity and stability profiles, limiting their utility as proteasome inhibitors.

Biological Implications :

  • Simpler analogues (e.g., ) with dimethylphenyl groups show reduced potency, underscoring the importance of the pyridine-3-amido moiety for target engagement.
  • Methoxycyclobutyl-substituted compounds (e.g., Compound 19) demonstrate enhanced selectivity for parasitic proteasomes over human counterparts .

Research Findings and Trends

  • Pyridazinone Core: The 1,6-dihydropyridazine ring is a conserved feature across analogues, critical for proteasome inhibition .
  • SAR Trends : Bulky substituents at the phenyl ring (e.g., pyridine-3-amido, methoxycyclobutyl) correlate with improved potency but may compromise solubility.
  • Synthetic Optimization : Advances in coupling reagents (e.g., HATU vs. T3P) and purification methods (e.g., trituration ) enhance yields and purity for complex derivatives.

Biological Activity

1-Methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O2_{2}
  • Molecular Weight : 282.30 g/mol

The structure includes a pyridazine ring, which is known for its diverse biological activities, and a pyridine moiety that may enhance its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC).

  • Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. For example, one study reported that compounds similar to our target compound induced G0–G1 phase cell cycle arrest in A549 cells, increasing the population from 85.41% to 90.86% .

Antimicrobial Activity

The antimicrobial efficacy of pyridazine derivatives has also been documented. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : A related compound demonstrated an MIC of 16 μg/mL against certain bacterial strains . This suggests that our target compound may possess comparable antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored through various in vitro assays. These studies often measure cytokine production in response to inflammatory stimuli.

  • Findings : One study indicated that certain derivatives could suppress lipopolysaccharide (LPS)-induced tumor necrosis factor α (TNFα) production in whole blood cultures . This suggests a possible mechanism for anti-inflammatory activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For instance, docking results indicated high affinity towards CDK4 protein, which is crucial in cell cycle regulation.

Target Protein Binding Energy (kcal/mol) Hydrogen Bonds
CDK4-9.53
VEGFR-2-8.72

These findings highlight the compound's potential as a therapeutic agent targeting specific proteins involved in cancer progression and inflammation.

Case Studies

Several case studies have highlighted the biological activity of related pyridazine compounds:

  • Study on Anticancer Efficacy : A study evaluated a series of pyridazine derivatives against melanoma cells, showing significant growth inhibition percentages ranging from 62.21% to 100.14% .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial properties of various derivatives, demonstrating effective inhibition against multiple bacterial strains with varying MIC values .
  • Anti-inflammatory Mechanism Exploration : Research into anti-inflammatory mechanisms showed that certain derivatives could effectively reduce TNFα levels in vitro, indicating their potential utility in treating inflammatory diseases .

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